molecular formula C19H20F4N4O B2963545 2-(4-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide CAS No. 1775527-26-8

2-(4-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide

Cat. No.: B2963545
CAS No.: 1775527-26-8
M. Wt: 396.39
InChI Key: BXSFYACPKKPHAP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a fluorophenyl group, a pyrimidinyl group, and a piperidinyl group . Compounds with similar structures have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds have been synthesized through various methods. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Radiosynthesis for PET Imaging

A study by (Dollé et al., 2008) discusses a compound within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, which is a selective ligand of the translocator protein (18 kDa). This compound, designed with a fluorine atom, allows for labeling with fluorine-18 for positron emission tomography (PET) imaging.

Synthesis and Biological Activity of Derivatives

Another study by (Wu et al., 2011) explores the synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides. These compounds demonstrated significant herbicidal activities against dicotyledonous weeds.

Antiviral Activity and Molecular Docking

A 2020 study by (Mary et al.) focused on a molecule with structural similarities to 2-(4-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide. The molecule showed promise in docking against SARS-CoV-2 protein, indicating potential antiviral properties.

Investigation of Molecular Structure

The research by (Mary et al., 2020) also delved into the molecular structure, NBO analysis, and spectroscopic characteristics of a molecule closely related to this compound. This study provides insight into its molecular interactions and pharmacokinetic properties.

Development of New Drugs

A study on (Kumar et al., 2008) describes the synthesis of spiro-piperidin-4-ones for potential use against Mycobacterium tuberculosis, showcasing the relevance of this compound class in drug development.

Mechanism of Action

While the exact mechanism of action for this compound is not known, similar compounds have shown promising neuroprotective and anti-inflammatory properties. They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F4N4O/c1-12-24-16(19(21,22)23)11-17(25-12)27-8-6-15(7-9-27)26-18(28)10-13-2-4-14(20)5-3-13/h2-5,11,15H,6-10H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSFYACPKKPHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CC3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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